methyl[(piperidin-4-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(piperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
It’s hypothesized that it may interact with its targets in a similar manner to other piperidine derivatives
Biochemical Pathways
The biochemical pathways affected by Methyl[(piperidin-4-yl)methyl]amine dihydrochloride are currently unknown . Piperidine derivatives are known to be involved in a wide range of biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(piperidin-4-yl)methyl]amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed reaction . The reaction conditions often include the use of hydrogenation and cyclization techniques to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(piperidin-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, palladium catalysts for cyclization, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds .
Scientific Research Applications
Methyl[(piperidin-4-yl)methyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Methyl[(piperidin-4-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine with similar chemical properties.
Piperidinone: An oxidized derivative of piperidine with different reactivity.
N-methylpiperidine: A methylated derivative of piperidine with distinct biological activities.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
1982760-72-4 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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